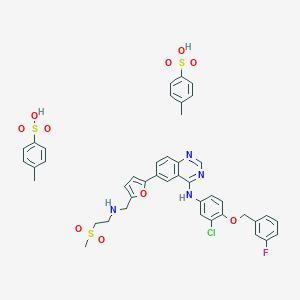
Dexamethason-9,11-Epoxid
Übersicht
Beschreibung
Dexamethason-9,11-epoxid ist eine synthetische Glukokortikoidverbindung mit der Summenformel C22H28O5. Es ist ein Epoxidderivat von Dexamethason, einem bekannten Kortikosteroid, das wegen seiner entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt wird. This compound kommt häufig als Verunreinigung in Dexamethasonpräparaten vor und entsteht durch autooxidative Degradation unter alkalischen Bedingungen .
Wissenschaftliche Forschungsanwendungen
Dexamethason-9,11-epoxid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung in analytischen Studien verwendet, um das Verhalten von Epoxiden und ihren Derivaten zu verstehen.
Biologie: Wird auf seine potenziellen Auswirkungen auf zelluläre Prozesse und seine Wechselwirkungen mit biologischen Molekülen untersucht.
Medizin: Wird auf seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit Entzündungen und der Modulation der Immunantwort.
Industrie: Wird bei der Entwicklung von Drug-Delivery-Systemen und als Modellverbindung bei der Untersuchung des Abbaus und der Stabilität von Kortikosteroiden eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit dem Glukokortikoidrezeptor. Nach Bindung an den Rezeptor vermittelt es Veränderungen in der Genexpression, die zu mehreren nachgeschalteten Effekten führen, darunter eine verminderte Vasodilatation, eine verringerte Kapillarpermeabilität und eine verminderte Leukocytenmigration an Entzündungsstellen. Diese Effekte tragen zu seinen entzündungshemmenden und immunsuppressiven Eigenschaften bei .
Ähnliche Verbindungen:
Dexamethason: Die Stammverbindung, die wegen ihrer entzündungshemmenden und immunsuppressiven Wirkungen weit verbreitet ist.
Betamethason: Ein weiteres Kortikosteroid mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz und Pharmakokinetik.
Prednisolon: Ein Kortikosteroid mit ähnlichen therapeutischen Anwendungen, aber unterschiedlicher chemischer Struktur und Aktivitätsprofil
Einzigartigkeit: this compound ist einzigartig durch das Vorhandensein des Epoxidrings an den Positionen 9,11, der ihm eine andere chemische Reaktivität und potenzielle biologische Aktivität verleiht. Dieses Strukturmerkmal unterscheidet es von anderen Kortikosteroiden und macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .
Wirkmechanismus
Target of Action
Dexamethasone 9,11-Epoxide, also known as 16-Alpha-Methylepoxide, primarily targets the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
The compound binds to the glucocorticoid receptor, and the drug-receptor complex translocates to the nucleus and acts as a transcription factor for target gene expression . The short-term effects of corticosteroids like Dexamethasone 9,11-Epoxide are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
Dexamethasone 9,11-Epoxide affects several biochemical pathways. It modulates the activity of the CYP3A enzyme , which is involved in the metabolism of various substances in the body . The compound also influences the glucocorticoid receptor signaling pathway , which plays a crucial role in the immune response, metabolism, and stress response .
Pharmacokinetics
The pharmacokinetics of Dexamethasone 9,11-Epoxide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a substrate of CYP3A. The activity of cyp3a could be induced by dexamethasone 9,11-epoxide when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Result of Action
The molecular and cellular effects of Dexamethasone 9,11-Epoxide’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor, it reduces inflammation by decreasing vasodilation, capillary permeability, and leukocyte migration to sites of inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dexamethasone 9,11-Epoxide. For instance, the compound is an autooxidative degradation product formed under alkaline conditions . Therefore, the pH of the environment can affect the stability of the compound. Additionally, individual factors such as genetics can influence the compound’s action by affecting the expression and activity of the CYP3A enzyme .
Biochemische Analyse
Biochemical Properties
Dexamethasone 9,11-Epoxide interacts with various enzymes, proteins, and other biomolecules. It has a molecular weight of 372.46
Cellular Effects
Dexamethasone 9,11-Epoxide has been shown to have effects on various types of cells. For instance, it has been associated with decreased expression of genes associated with T cell activation, including TNFSFR4 and IL21R . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dexamethasone 9,11-Epoxide is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dexamethasone 9,11-Epoxide change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dexamethasone 9,11-Epoxide vary with different dosages in animal models. For instance, it has been observed that the compound induces sleep disturbance in a dose-dependent manner in mice
Metabolic Pathways
Dexamethasone 9,11-Epoxide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
Dexamethasone 9,11-Epoxide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Dexamethason-9,11-epoxid erfolgt typischerweise durch Epoxidierung von Dexamethason. Dies kann durch Behandlung von Dexamethason mit einem Oxidationsmittel wie Wasserstoffperoxid in Gegenwart einer Base wie Natriumhydroxid erreicht werden. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des Epoxidrings an den Positionen 9,11 sicherzustellen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Produkt wird dann durch Umkristallisation und andere Trenntechniken gereinigt, um die gewünschte Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dexamethason-9,11-epoxid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Epoxidring kann weiter oxidiert werden, um Diole oder andere oxidierte Derivate zu bilden.
Reduktion: Der Epoxidring kann reduziert werden, um das entsprechende Diol zu bilden.
Substitution: Der Epoxidring kann nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Produkte führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Nukleophile wie Amine, Thiole und Alkohole.
Hauptprodukte, die gebildet werden:
Oxidation: Diole und andere oxidierte Derivate.
Reduktion: Entsprechende Diole.
Substitution: Verschiedene substituierte Produkte, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive effects.
Betamethasone: Another corticosteroid with similar properties but different potency and pharmacokinetics.
Prednisolone: A corticosteroid with similar therapeutic applications but different chemical structure and activity profile
Uniqueness: Dexamethasone 9,11-epoxide is unique due to the presence of the epoxide ring at the 9,11 positions, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other corticosteroids and makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDXNHBVYAMODG-QDBZYVRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862499 | |
| Record name | Dexamethasone 9,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24916-90-3 | |
| Record name | Dexamethasone 9,11-epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24916-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone 9,11-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone 9,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE 9,11-EPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45O198JS6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


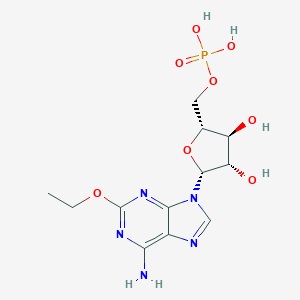



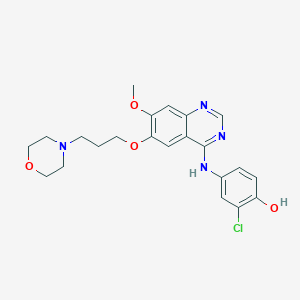
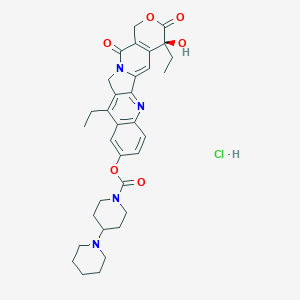
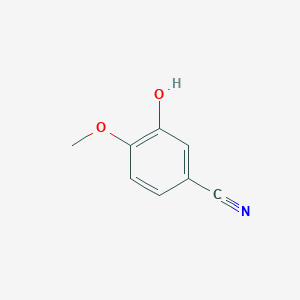
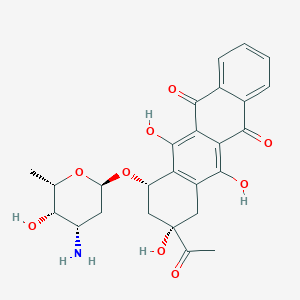
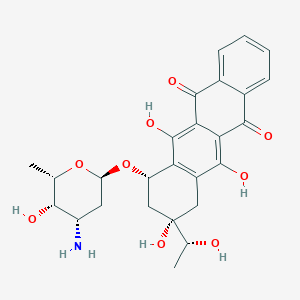

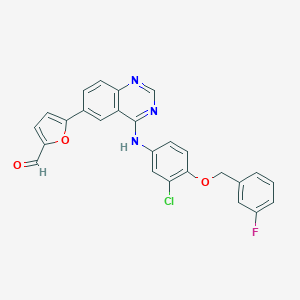
![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)
